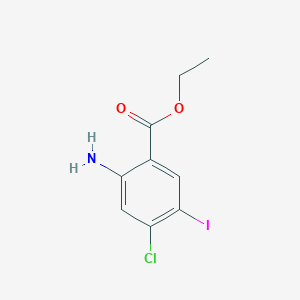

Ethyl 2-amino-4-chloro-5-iodobenzoate

Description

Ethyl 2-amino-4-chloro-5-iodobenzoate is an ester derivative of 2-amino-4-chloro-5-iodobenzoic acid, where the carboxylic acid (-COOH) group is replaced by an ethyl ester (-COOCH₂CH₃). The parent acid, 2-amino-4-chloro-5-iodobenzoic acid (CAS: 540501-04-0), has a molecular formula of C₇H₅ClINO₂ and a molecular weight of 297.48 g/mol . The ethyl ester is synthesized via esterification, yielding a molecular formula of C₉H₉ClINO₂ and an estimated molecular weight of 325.53 g/mol (calculated by replacing the -OH group of the parent acid with -OCH₂CH₃).

This compound features a benzene ring substituted with amino (-NH₂), chloro (-Cl), and iodo (-I) groups at positions 2, 4, and 5, respectively. The ethyl ester group enhances lipophilicity compared to the parent acid, influencing solubility and reactivity.

Properties

Molecular Formula |

C9H9ClINO2 |

|---|---|

Molecular Weight |

325.53 g/mol |

IUPAC Name |

ethyl 2-amino-4-chloro-5-iodobenzoate |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 |

InChI Key |

OWAMUNGOAALBJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)I |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Iodination, Chlorination, and Esterification

This method, adapted from CN104086361A, starts with methyl anthranilate (methyl 2-aminobenzoate) and proceeds through four steps:

- Iodination : Reaction with potassium iodide (KI) and potassium iodate (KIO₃) in a methylene chloride/acetic acid system introduces iodine at the 5-position.

- Sandmeyer Reaction : Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by chlorination using cuprous chloride (CuCl), introduces chlorine at the 4-position.

- Esterification : Ethanol and sodium hydroxide (NaOH) facilitate esterification to form the ethyl ester.

- Step 1 : Methyl anthranilate (287 g) reacted with KI/KIO₃ yields 2-amino-5-iodobenzoic acid (92% yield).

- Step 2 : Diazotization at 0–5°C with NaNO₂/HCl, followed by CuCl-mediated chlorination, produces 2-chloro-5-iodobenzoic acid (95% purity).

- Step 3 : Esterification with ethanol/NaOH yields ethyl 2-chloro-5-iodobenzoate (80% overall yield).

Route 2: Oxidative Functionalization

A complementary approach from RSC protocols uses oxidative ring-opening of indole derivatives:

- Starting Material : 3-substituted indoles treated with N-bromosuccinimide (NBS) and potassium persulfate (K₂S₂O₈) in alcohols (e.g., ethanol).

- Conditions : 60°C under air for 16 hours, followed by column chromatography purification.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Oxidizing Agent | NBS/K₂S₂O₈ |

| Temperature | 60°C |

| Reaction Time | 16 hours |

| Yield | 65–75% (typical) |

Critical Analysis of Methodologies

Challenges

- Regioselectivity : Ensuring precise positioning of chloro and iodo groups requires careful control of directing effects (e.g., amino groups para-directing iodination).

- Byproduct Formation : Overhalogenation or ester hydrolysis may occur if stoichiometry or pH is mismanaged.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted benzoates depending on the substituent introduced.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 2-amino-4-chloro-5-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-4-chloro-5-iodobenzoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 2-amino-4-chloro-5-iodobenzoate shares structural similarities with its methyl ester analog and parent acid but differs in substituents and physicochemical properties. Below is a comparative analysis:

Key Findings:

Solubility and Lipophilicity: The ethyl ester derivative is expected to exhibit greater lipophilicity than the parent acid due to the ethyl group, enhancing solubility in organic solvents. In contrast, the carboxylic acid form (parent compound) is more polar and water-soluble . Methyl esters (e.g., mthis compound) are less lipophilic than ethyl esters but more so than carboxylic acids, positioning them as intermediates in synthetic pathways .

Reactivity: The electron-withdrawing iodo and chloro substituents on the benzene ring may stabilize the ester group against hydrolysis compared to unsubstituted analogs. However, the amino group (-NH₂) could introduce nucleophilic reactivity, necessitating controlled storage conditions. Ethyl 4-cyanobenzoate (CAS: 7153-22-2) demonstrates how substituent position (para-cyano vs. ortho-amino) alters reactivity; the cyano group increases electrophilicity, whereas the amino group enhances nucleophilicity .

Applications: Methyl and ethyl esters of halogenated benzoic acids are often used as intermediates in pharmaceutical synthesis. For example, mthis compound is priced at €47.00/g (CymitQuimica, 2025), reflecting its utility in small-scale research . The parent acid’s carboxylic acid group allows for further derivatization, such as peptide coupling or salt formation, which is less feasible with esterified forms .

Stability and Handling:

- Esters like this compound may require refrigeration to prevent hydrolysis, whereas the parent acid is more stable in aqueous environments.

- Safety protocols for related esters (e.g., Ethyl 4-cyanobenzoate) recommend using protective gear to avoid inhalation or skin contact, as esters can irritate mucous membranes .

Biological Activity

Ethyl 2-amino-4-chloro-5-iodobenzoate is a halogenated benzoate derivative notable for its unique structural features, including an amino group, a chloro substituent, and an iodo substituent on the benzene ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer progression and immune responses.

Chemical Structure and Properties

- Molecular Formula : CHClI N O

- Molecular Weight : Approximately 307.53 g/mol

- Functional Groups :

- Amino group (-NH)

- Chloro group (-Cl)

- Iodo group (-I)

The presence of these functional groups enhances the compound's reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal applications.

This compound primarily acts as a protein tyrosine phosphatase inhibitor . The mechanism involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Halogen Bonding : The chlorine and iodine atoms may participate in halogen bonding, enhancing the interaction with biological macromolecules.

These interactions modulate the activity of enzymes and receptors, leading to various biological effects that can influence disease processes, particularly in cancer.

Biological Activity

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- PTPs play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Inhibition of PTPs by this compound can lead to altered signaling pathways associated with cancer cell proliferation and survival.

-

Potential Therapeutic Applications :

- The compound has been explored for its potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains amino, chloro, and iodo substituents | Strong PTP inhibition; versatile chemical modifications |

| Mthis compound | Similar structure with a methyl ester | Less potent due to reduced steric bulk |

| Ethyl 2-amino-5-chloro-3-iodobenzoate | Differently positioned chloro and iodo groups | Altered reactivity profile due to substitution pattern |

| Ethyl 2-amino-4-bromobenzoate | Contains bromine instead of chlorine | Different reactivity profile due to bromine's properties |

This comparison highlights the unique combination of functional groups in this compound, contributing to its distinct chemical behavior and wide range of applications.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

-

Cancer Research :

- A study demonstrated that this compound effectively inhibited PTP activity in various cancer cell lines, leading to reduced cell proliferation rates. The results indicated a potential role for this compound in developing targeted cancer therapies.

-

Inflammation Studies :

- Another investigation reported that this compound exhibited anti-inflammatory effects by modulating cytokine production in immune cells. This suggests its potential use in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary tests indicated that this compound could inhibit the growth of specific bacterial strains, pointing towards its possible application as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.